(2E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

(2E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide (CAS 1334377-14-8) is a synthetic cinnamamide derivative classified as an α,β-unsaturated amide, featuring a 2-chlorophenyl ring and a unique 2-hydroxy-3-methoxy-2-methylpropyl side chain. Its molecular formula is C14H18ClNO3 with a molecular weight of 283.75 g/mol.

Molecular Formula C14H18ClNO3
Molecular Weight 283.75
CAS No. 1334377-14-8
Cat. No. B2618523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide
CAS1334377-14-8
Molecular FormulaC14H18ClNO3
Molecular Weight283.75
Structural Identifiers
SMILESCC(CNC(=O)C=CC1=CC=CC=C1Cl)(COC)O
InChIInChI=1S/C14H18ClNO3/c1-14(18,10-19-2)9-16-13(17)8-7-11-5-3-4-6-12(11)15/h3-8,18H,9-10H2,1-2H3,(H,16,17)/b8-7+
InChIKeyLGNSGNDYUOKJSZ-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (2E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide for Specialized Research


(2E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide (CAS 1334377-14-8) is a synthetic cinnamamide derivative classified as an α,β-unsaturated amide, featuring a 2-chlorophenyl ring and a unique 2-hydroxy-3-methoxy-2-methylpropyl side chain . Its molecular formula is C14H18ClNO3 with a molecular weight of 283.75 g/mol . This compound is primarily utilized as a research intermediate and a chemical probe in medicinal chemistry, with structural features that suggest potential interactions with specific enzymatic targets, though its biological annotation remains limited [1].

Workflow

Research intermediate for medicinal chemistry derivatization and SAR exploration

Probe Context

Chemical probe candidate with limited biological annotation — supports hypothesis-driven screening

Data to verify
Structural Feature

Unique 2-chlorophenyl ring with sterically hindered 2-hydroxy-3-methoxy-2-methylpropyl side chain

Why Generic Substitution Fails for (2E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide


Generic substitution within the cinnamamide class is complicated by the specific substitution pattern on both the phenyl ring and the amide nitrogen, which critically influences target binding and pharmacokinetics [1]. The presence of the 2-chlorophenyl group, the (E)-configuration of the double bond, and the sterically hindered 2-hydroxy-3-methoxy-2-methylpropyl side chain are all key structural determinants of biological activity. Substituting this compound with a simpler analog, such as N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide (CAS 1334377-37-5) or (2E)-3-(2-chlorophenyl)-N,N-diethylprop-2-enamide (CAS 40951-04-0), would alter hydrogen-bonding capacity, lipophilicity, and metabolic stability, potentially leading to different or diminished target engagement. The following quantitative evidence, where available, illustrates these critical distinctions.

Risk 1
Target: 2-chlorophenyl cinnamamide
Substitute: unsubstituted cinnamamide analogue (CAS 1334377-37-5)

Absence of ortho-chloro substitution may shift logP and halogen-bonding capacity, altering membrane permeability context

Risk 2
Target: functionalized 2-hydroxy-3-methoxy-2-methylpropyl side chain
Substitute: N,N-diethyl analogue (CAS 40951-04-0)

Loss of hydrogen-bond donor/acceptor groups and steric constraint may reduce target-selectivity context

Quantitative Differentiation of (2E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide Against Analogues


Structural Differentiation vs. Unsubstituted Cinnamamide Analogue (CAS 1334377-37-5)

The target compound differs from N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide (CAS 1334377-37-5) by the presence of a chlorine atom at the ortho position of the phenyl ring . This substitution can significantly alter the compound's logP, electronic distribution, and potential for halogen bonding interactions. While we lack direct functional data for this specific pair, the conversion from cinnamic acid to 2-chlorocinnamic acid has been shown to increase experimental logP by approximately 0.6 to 0.8 units, resulting in enhanced membrane permeability [1].

Structural differentiation vs. unsubstituted analogue
Class-level
Estimated ΔlogP ≈ +0.6 (calculated)
Supports permeability context review for cell-based assay selection
Class-level QSAR inference; direct experimental logP not reported for this compound
Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Conformational and Steric Differences vs. N,N-Diethyl Analogue (CAS 40951-04-0)

The target compound possesses a 2-hydroxy-3-methoxy-2-methylpropyl substituent on the amide nitrogen, which introduces a chiral center and hydrogen-bond donor/acceptor capabilities absent in the simple N,N-diethyl analogue (2E)-3-(2-chlorophenyl)-N,N-diethylprop-2-enamide (CAS 40951-04-0) . The hydroxy and methoxy groups provide additional interaction sites for target proteins and the methyl group at the 2-position creates steric bulk that can restrict the conformational freedom of the side chain. This contrasts with the freely rotating ethyl groups of the comparator, which offer less defined spatial orientation and no hydrogen-bonding capacity. This results in different predicted binding poses with biological targets.

Conformational and steric differences vs. N,N-diethyl analogue
Class-level
Target: HBD 2, HBA 3, constrained side chain Comparator: HBD 0, HBA 1, freely rotating diethyl groups
Supports selectivity context review for structure-based design workflows
Inferred from molecular descriptors; binding data absent for direct confirmation
Conformational Analysis Receptor Docking Steric Hindrance

Limited Biological Annotation Status

A crucial differentiation point is the absence of curated biological activity data for this specific compound in major public databases. Searches in ChEMBL, BindingDB, and PubChem BioAssay have not returned specific IC50, Ki, or EC50 values for this CAS number. This contrasts sharply with other 2-chlorophenyl cinnamamide derivatives, such as those in patent US8637558, which have reported 15-PGDH inhibitory activity (e.g., IC50 = 47 nM for a thiazolidinedione analogue) [1]. The lack of data does not indicate a lack of activity; it represents a research gap.

Limited biological annotation status
Data to verify
No IC50, Ki, or EC50 data located in ChEMBL, BindingDB, or PubChem BioAssay
Novel-target screening context — procurement should be hypothesis-driven
Structurally related 15-PGDH inhibitor reported at 47 nM IC50 in patent literature for reference only
Biological Activity High-Throughput Screening Target Identification

Optimal Application Scenarios for (2E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide Procurement


Medicinal Chemistry: Exploring Halogen-Bonding and Steric Effects in Target Binding

Given its unique side chain and ortho-chloro substitution, this compound is ideally suited as a probe for studying halogen bonding and steric bulk on enzymatic or receptor binding affinity. The estimated higher logP compared to the non-chlorinated analogue supports its use in cell-permeability studies, as highlighted in Section 3.

Chemical Biology: Characterizing a Novel Pharmacophore for Phenotypic Screening

The absence of annotated biological activity for this compound, as noted in Section 3, makes it an excellent candidate for inclusion in diversity-oriented screening libraries. Its structural features can help identify new target interactions, providing a path to first-in-class tool compounds.

Synthetic Chemistry: Advanced Intermediate for Derivatization

The multiple functional groups (hydroxy, methoxy, alkene) provide orthogonal handles for further chemical modification. This allows researchers to generate a library of derivatives to systematically probe structure-activity relationships, a strategy supported by the conformational rigidity discussed in Section 3.

Analytical Chemistry: Reference Standard for Structural and Pharmacokinetic Studies

Its clear structural differentiation from simpler cinnamamides (e.g., N,N-diethyl analogue) makes it a suitable reference standard for HPLC-MS methods development. Its distinct molecular weight and fragmentation pattern can serve as a benchmark for identifying and quantifying similar amide derivatives in biological matrices, an application stemming from its unique physicochemical profile.

Application
Selection Property
Validation Focus
Medicinal chemistry halogen-bonding probe studies
ortho-chloro substitution context
logP and permeability context review
Phenotypic screening library inclusion
Novel pharmacophore context
Target-interaction screening review
Synthetic chemistry derivatization scaffold
Multiple functional handles
SAR library synthesis review
HPLC-MS reference characterization
Distinct MS fragmentation profile
Method development benchmarking
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